molecular formula C6H7N3O3S B15248184 2-Ethoxy-5-nitropyrimidine-4-thiol

2-Ethoxy-5-nitropyrimidine-4-thiol

Cat. No.: B15248184
M. Wt: 201.21 g/mol
InChI Key: DJFPLFQRPLTBFR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyrimidine-4-thiol is a heterocyclic compound with a pyrimidine ring substituted with ethoxy, nitro, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitropyrimidine-4-thiol typically involves the nitration of pyrimidine derivatives followed by substitution reactions. One common method involves the reaction of pyrimidine with nitric acid to introduce the nitro group. Subsequent reactions with ethoxy and thiol reagents under controlled conditions yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitropyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-nitropyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitropyrimidine-4-thiol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The ethoxy group may influence the compound’s solubility and membrane permeability .

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

2-ethoxy-5-nitro-1H-pyrimidine-6-thione

InChI

InChI=1S/C6H7N3O3S/c1-2-12-6-7-3-4(9(10)11)5(13)8-6/h3H,2H2,1H3,(H,7,8,13)

InChI Key

DJFPLFQRPLTBFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=S)N1)[N+](=O)[O-]

Origin of Product

United States

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